Propyl 3-hydroxypropanoate
Description
Properties
IUPAC Name |
propyl 3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-5-9-6(8)3-4-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCDNPMGXGIVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process but on a larger scale. The process involves the continuous feeding of 3-hydroxypropanoic acid and propanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The resulting ester is purified through distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of propyl 3-oxopropanoate.
Reduction: Formation of propyl 3-hydroxypropanol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Applications in Polymer Production
P3HP serves as a monomer for producing biodegradable polymers, particularly polyhydroxyalkanoates (PHAs). These polymers are notable for their biodegradability and biocompatibility, making them suitable alternatives to petrochemical plastics.
Table 1: Properties of P3HP-based Polymers
| Property | Value |
|---|---|
| Biodegradability | High |
| Mechanical Strength | Moderate to High |
| Thermal Stability | Moderate |
| Water Absorption | Low |
Case Study: Biodegradable Plastics
Research has demonstrated that P3HP can be copolymerized with other monomers to produce PHAs that exhibit favorable mechanical properties and biodegradability. For instance, poly(3-hydroxybutyrate-co-3-hydroxypropionate) has been synthesized to enhance flexibility while maintaining strength .
Pharmaceutical Applications
P3HP's biocompatibility makes it an attractive candidate for pharmaceutical applications, particularly in drug delivery systems.
Drug Release Systems:
P3HP-based polymers can be engineered to create controlled-release drug delivery systems. The release rate can be modulated by altering the polymer composition or structure .
Case Study: Controlled Drug Delivery
In one study, P3HP was used to formulate nanoparticles that encapsulated anti-cancer drugs. The results indicated sustained release over an extended period, enhancing the therapeutic efficacy while minimizing side effects .
Agricultural Applications
The use of P3HP in agriculture focuses on developing biodegradable mulch films and controlled-release fertilizers.
Biodegradable Mulch Films:
Mulch films made from P3HP can reduce plastic waste in agriculture while providing essential benefits such as moisture retention and weed control .
Controlled-Release Fertilizers:
P3HP can also be utilized in creating fertilizers that release nutrients gradually, improving nutrient uptake efficiency and reducing environmental impact .
Environmental Impact
The production and application of P3HP contribute to sustainability efforts by providing biodegradable alternatives to conventional plastics and chemicals derived from fossil fuels.
Mechanism of Action
The mechanism of action of propyl 3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions. For example, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-hydroxypropanoic acid and propanol. These products can then enter different metabolic pathways, contributing to various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl 3-Hydroxypropanoate
- Structure : Features a bulkier tert-butyl group instead of a propyl chain, leading to steric hindrance and altered reactivity.
- Molecular Formula: C₇H₁₄O₃ (vs. C₆H₁₂O₃ for propyl 3-hydroxypropanoate).
- Applications: Used as a synthetic intermediate in pharmaceuticals, as noted in the synthesis of neurotherapeutics (e.g., D-4PBA) .
- Key Difference : The tert-butyl group enhances thermal stability but reduces solubility in polar solvents compared to the propyl variant.
3-Hydroxypropionic Acid (3-HP)
- Structure: The parent carboxylic acid of this compound, lacking the ester group.
- Applications : A platform chemical for producing acrylic acid, 1,3-propanediol, and biodegradable polymers like poly(3-hydroxypropionate) (P3HP) .
- Key Difference: 3-HP is highly polar and water-soluble, whereas its ester derivatives exhibit improved lipid solubility, making them suitable for non-aqueous applications.
Poly(3-hydroxypropionate) (P3HP)
- Structure: A polyester polymer derived from 3-HP monomers.
- Properties : Biodegradable, with tunable mechanical strength and thermal stability (degradation onset at ~250°C) .
- Applications : Used in biomedical engineering (e.g., scaffolds for bone tissue regeneration) and sustainable packaging .
- Key Difference: Unlike the monomeric esters, P3HP is a high-molecular-weight polymer with applications in bulk material production.
Propyl 4-Hydroxybenzoate (Propyl Paraben)
- Structure: An aromatic ester with a para-hydroxyl group on the benzene ring, unlike the aliphatic 3-hydroxypropanoate.
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial properties .
- Key Difference: The aromatic structure of propyl paraben confers UV stability and antimicrobial activity, which are absent in aliphatic esters like this compound.
Data Table: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Solubility Profile |
|---|---|---|---|---|
| This compound | C₆H₁₂O₃ | 132.16 | Solvents, fragrances, intermediates | Moderate polarity, lipid-soluble |
| tert-Butyl 3-hydroxypropanoate | C₇H₁₄O₃ | 146.18 | Pharmaceutical synthesis | Low polarity, organic solvents |
| 3-Hydroxypropionic acid | C₃H₆O₃ | 90.08 | Bioplastics, acrylic acid production | High water solubility |
| Poly(3-hydroxypropionate) | (C₃H₄O₂)ₙ | Variable (10⁴–10⁶) | Biomedical scaffolds, packaging | Insoluble in water |
| Propyl paraben | C₁₀H₁₂O₃ | 180.20 | Cosmetic preservatives | Ethanol-soluble |
Biological Activity
Propyl 3-hydroxypropanoate, also known as 3-hydroxypropionic acid (3-HP), is a compound of significant interest in both biological and industrial applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound has the molecular formula and is classified as a platform chemical. It serves as an intermediate in various biochemical pathways and has potential applications in the production of biodegradable plastics and pharmaceuticals.
Biosynthesis Pathways:
The biosynthesis of this compound involves several key metabolic pathways. The most notable pathways include:
- Oxaloacetate Pathway: Pyruvate is converted to oxaloacetate by pyruvate carboxylase, which is then transformed into 3-HP through a series of enzymatic reactions involving benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase.
- Malonyl-CoA Pathway: This pathway has been engineered in organisms like Pichia pastoris, leading to significant yields of 3-HP from glycerol .
Biochemical Interactions:
this compound interacts with various enzymes, facilitating its conversion into other valuable compounds. For instance, it can undergo oxidation to form propyl 3-oxopropanoate or reduction to yield propyl 3-hydroxypropanol.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of hydroxypropionic acid possess antimicrobial activity against various pathogens, suggesting potential applications in food preservation and medicine .
- Antioxidant Activity: Compounds related to 3-HP have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in biological systems .
- Nematicidal Activity: Selective nematicidal effects have been reported against the plant-parasitic nematode Meloidogyne incognita, indicating its potential use in agriculture .
Case Studies and Research Findings
- Polymer Production: Research has demonstrated that poly(3-hydroxypropionate), derived from this compound, can be synthesized using genetically modified strains of E. coli. These studies highlight the compound's utility in producing biodegradable plastics .
- Metabolic Engineering: A study reported that engineered strains of Saccharomyces cerevisiae can produce up to 18.1 g/L of 3-HP from renewable substrates, showcasing the compound's potential for sustainable production methods .
- Toxicological Assessments: While this compound is generally regarded as safe for various applications, ongoing research aims to evaluate its long-term effects on human health and the environment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing propyl 3-hydroxypropanoate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of 3-hydroxypropanoic acid with propanol under acidic catalysis or through coupling reagents like DCC/EDC with DMAP . Optimization involves monitoring reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios using techniques like thin-layer chromatography (TLC) or NMR to confirm intermediate formation. Purification often employs distillation or column chromatography to isolate the ester product.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm ester linkage and hydroxy group position.
- Mass spectrometry (MS) for molecular weight verification (132.158 g/mol) .
- Infrared spectroscopy (IR) to identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹, O-H stretch at ~3400 cm⁻¹).
- High-performance liquid chromatography (HPLC) with UV detection to assess purity .
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks . Conduct regular stability tests (e.g., HPLC) to monitor degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Discrepancies may arise from impurities, solvent interactions, or measurement techniques. Mitigation strategies:
Q. What experimental designs are effective for studying the compound’s reactivity in esterase-mediated hydrolysis or catalytic applications?
Use kinetic assays with:
- pH-controlled buffers (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
- Enzyme immobilization (e.g., lipase on silica gel) to study reusability.
- Real-time monitoring via UV-Vis spectroscopy (e.g., tracking release of 3-hydroxypropanoic acid at 210 nm) . Include negative controls (enzyme-free reactions) to rule out non-enzymatic hydrolysis.
Q. How can researchers optimize HPLC parameters to separate this compound from its degradation products?
Critical factors:
- Column selection : C18 reverse-phase columns for polar compounds.
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak resolution.
- Flow rate : 1.0 mL/min with UV detection at 200–220 nm. Validate method robustness using ICH guidelines (e.g., repeatability, intermediate precision) .
Q. What strategies mitigate confounding variables in studies investigating this compound’s biological activity (e.g., cytotoxicity or antimicrobial effects)?
- Dose-response curves to establish EC₅₀/IC₅₀ values across multiple cell lines.
- Metabolic interference controls : Co-administer cycloheximide to inhibit protein synthesis and isolate ester-specific effects.
- High-content screening (e.g., fluorescence microscopy) to differentiate apoptosis from necrosis .
Methodological Challenges and Solutions
Q. How should researchers address low yields in large-scale syntheses of this compound?
Common issues include side reactions (e.g., di-ester formation) or incomplete alcohol conversion. Solutions:
- Use Dean-Stark traps for azeotropic removal of water in esterification.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
- Optimize catalyst loading (e.g., 5 mol% H₂SO₄ vs. 10 mol% p-toluenesulfonic acid).
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in toxicity studies?
- Non-linear regression (e.g., log-logistic models) to fit dose-response data.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Power analysis to determine sample size adequacy, ensuring α = 0.05 and β = 0.20 .
Data Integrity and Reproducibility
Q. How can researchers ensure reproducibility when reporting this compound’s spectroscopic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
